molecular formula C14H20N2O4S B2734288 tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate CAS No. 2172563-27-6

tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B2734288
CAS RN: 2172563-27-6
M. Wt: 312.38
InChI Key: YFCZBZWFYOVGJL-UHFFFAOYSA-N
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Description

“tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate” is a chemical compound with the molecular formula C14H20N2O4S . It has a molecular weight of 312.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9H,4-6,8H2,1-3H3,(H,15,16,18) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its IUPAC name is tert-butyl (5-(tetrahydro-2H-pyran-3-carbonyl)thiazol-2-yl)carbamate .

Scientific Research Applications

Molecular Structure and Crystallography

Research into isomorphous crystal structures of derivatives including tert-butyl carbamates has expanded our understanding of molecular interactions such as hydrogen and halogen bonds. These findings have implications for the design of new materials with specific crystalline properties. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their unique bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond interactions, which are critical for the formation of isostructural compounds (Baillargeon et al., 2017).

Organic Synthesis and Chemistry

tert-Butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. This versatility is crucial for the modification of molecular structures for various applications, including material science and drug development (Jasch et al., 2012).

Material Science and Sensory Applications

The modification of carbazole derivatives with tert-butyl groups has been shown to significantly influence properties such as organogelation, which is essential for creating efficient chemosensors. These sensors can detect volatile acid vapors, demonstrating the compound's potential in environmental monitoring and safety applications (Sun et al., 2015).

Advanced Chemical Reactions

The study of carbamate derivatives, such as tert-butyl carbamates, has provided insight into the interplay of strong and weak hydrogen bonds. This knowledge aids in the understanding of molecular assembly and the development of new chemical synthesis strategies (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-12-15-8-10(21-12)11(17)9-4-6-19-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZBZWFYOVGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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